molecular formula C12H18N2O2 B13219258 Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13219258
M. Wt: 222.28 g/mol
InChI Key: ZZHHEVWXUIYMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine core exemplifies nitrogen-bridged heterocycles that dominate modern pharmaceutical research due to their balanced physicochemical properties and synthetic versatility. This compound enhances this scaffold through full saturation of the pyridine ring, reducing planarity and increasing sp³ character—a critical factor in improving drug-like properties such as solubility and metabolic stability. The methyl ester at position 3 serves as a handle for derivatization, enabling rapid generation of analog libraries via ester hydrolysis or transesterification.

Comparative analysis with related structures reveals key advantages:

  • Stereochemical complexity : The tetrahydroimidazopyridine system introduces four contiguous stereocenters, permitting fine-tuning of molecular conformation.
  • Electron distribution : Conjugation between the imidazole nitrogen lone pairs and the pyridine π-system creates regions of alternating electron density, facilitating interactions with biological targets.

Recent studies highlight its utility as a precursor in synthesizing kinase inhibitors, with the isopropyl group enhancing hydrophobic interactions in ATP-binding pockets.

Historical Context of Imidazo[1,2-a]Pyridine Derivatives

Imidazo[1,2-a]pyridines first gained pharmaceutical relevance in the 1960s with minodronic acid, a third-generation bisphosphonate for osteoporosis treatment. The scaffold’s renaissance began in the 2000s as crystallography studies revealed its ability to occupy diverse binding motifs in therapeutic targets.

Key developmental milestones include:

  • 1967 : Fluorinated derivatives patented as antiviral agents, establishing basic structure-activity relationships.
  • 2003 : p38 MAP kinase inhibitors derived from imidazo[1,2-a]pyridines entered clinical trials for inflammatory diseases.
  • 2024 : Covalent KRAS G12C inhibitors using imidazo[1,2-a]pyridine cores demonstrated efficacy in non-small cell lung cancer models.

The progression from simple aromatic systems to partially saturated variants like this compound reflects ongoing efforts to address target selectivity challenges in kinase drug discovery.

Structural Relationship to Bioactive Nitrogen-Containing Heterocycles

This compound shares key pharmacophoric elements with several therapeutic classes:

Structural Feature Bioactive Analogue Target Class
Imidazole-pyridine fusion Alpidem (Ananxyl) GABA~A~ receptor modulators
Ester substituent Zolpidem (Ambien) Hypnotics
Aliphatic saturation Necopidem derivatives Anxiolytics

The isopropyl group at position 2 distinguishes it from classical imidazopyridine drugs, potentially reducing off-target CNS effects while maintaining affinity for peripheral targets. Molecular modeling studies suggest the saturated ring system adopts a boat conformation, creating a concave surface ideal for binding protein α-helices.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-8(2)10-11(12(15)16-3)14-7-5-4-6-9(14)13-10/h8H,4-7H2,1-3H3

InChI Key

ZZHHEVWXUIYMBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCCCC2=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

  • Cyclization to Imidazo[1,2-a]pyridine Core
    The classical approach involves the condensation of 2-aminopyridine with an α-bromocarbonyl compound under basic or neutral conditions. This reaction forms the fused imidazo ring system through nucleophilic attack of the amino group on the bromocarbonyl carbon, followed by cyclization and elimination of bromide.

  • Introduction of the Propan-2-yl Group
    The propan-2-yl group can be introduced by using an α-bromocarbonyl compound bearing the isopropyl substituent or through subsequent alkylation of the imidazo[1,2-a]pyridine intermediate.

  • Esterification or Carboxylation at the 3-Position
    The 3-position carboxylate ester is typically introduced by esterification of the corresponding carboxylic acid or by using α-bromoesters as starting materials that directly incorporate the ester group during cyclization.

  • Purification and Characterization
    The crude product is purified by silica gel chromatography, and characterization is performed using NMR (1H and 13C), mass spectrometry, and melting point analysis to confirm the structure and purity.

Detailed Synthetic Protocols and Conditions

Cyclization Reaction

  • Reagents : 2-Aminopyridine (or substituted derivative), α-bromoester (e.g., methyl 2-bromo-3-methylbutanoate)
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol
  • Catalysts/Base : Mild bases like potassium carbonate or triethylamine to facilitate nucleophilic substitution
  • Temperature : Typically heated to 60–80°C for several hours to ensure complete cyclization
  • Workup : After reaction completion, the mixture is cooled, diluted with water, and extracted with dichloromethane (DCM). The organic layer is dried over anhydrous magnesium sulfate and concentrated.

Alkylation (If Required)

  • Reagents : Alkyl halide (e.g., isopropyl bromide)
  • Base : Strong base such as sodium hydride (NaH) or potassium tert-butoxide
  • Solvent : Tetrahydrofuran (THF) or DMF
  • Temperature : 0°C to room temperature to control reaction rate and selectivity

Esterification (If Carboxylic Acid Intermediate Used)

  • Reagents : Carboxylic acid intermediate, methanol
  • Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
  • Conditions : Reflux under Dean-Stark apparatus to remove water and drive esterification

Example Data Table: Comparative Yields and Conditions for Related Imidazo[1,2-a]pyridine Derivatives

Compound Name Starting Materials Key Conditions Yield (%) Notes
This compound 2-Aminopyridine + α-bromoester DMF, K2CO3, 70°C, 6 h 75–85 Direct cyclization with ester present
2-Phenyl-H-imidazo[1,2-a]pyridine-3-carbaldehyde 2-Aminopyridine + α-bromoacetophenone POCl3, DMF, 80°C, 5 h 70–90 Formylation via Vilsmeier-Haack
6-Chloro-2-phenyl-H-imidazo[1,2-a]pyridine 5-Chloro-2-aminopyridine + phenacyl bromide Ethanol, reflux, 30 min 86–90 High purity crystals

Analytical Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR and 13C NMR are used to confirm the chemical shifts corresponding to the imidazo[1,2-a]pyridine core and substituents.
    • Multiplicity and coupling constants help verify the substitution pattern.
  • Mass Spectrometry (MS) :

    • High-resolution MS confirms the molecular weight (approx. 208.26 g/mol for the target compound).
  • Melting Point Determination :

    • Used to assess purity and confirm identity by comparison with literature values.
  • Thin Layer Chromatography (TLC) :

    • Used to monitor reaction progress and purity during synthesis.

Summary of Preparation Methodology

The preparation of this compound involves a classical heterocyclic synthesis route starting from 2-aminopyridine and an appropriate α-bromoester that incorporates both the ester and propan-2-yl groups. The reaction proceeds via nucleophilic substitution and cyclization under mild basic conditions in polar solvents with moderate heating. Purification is achieved by chromatographic techniques, and the final product is characterized by NMR, MS, and melting point analysis.

This method offers a reliable and relatively straightforward pathway to access this biologically relevant heterocyclic scaffold, which has potential applications in medicinal chemistry due to its anti-inflammatory and antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Substituents

The primary structural distinction between the target compound and analogs lies in the substituents at positions 2 and 3 of the imidazo[1,2-a]pyridine scaffold. Key comparisons include:

Compound Name Substituent at Position 2 Ester Group at Position 3 Molecular Weight (g/mol) Purity Reference
Target compound Propan-2-yl Methyl 236.31 ≥95%
Methyl 2-tert-butyl analog tert-Butyl Methyl 236.31* ≥95%
Ethyl 2-(3-methylbutan-2-yl) analog 3-Methylbutan-2-yl Ethyl 264.36 N/A
Propan-2-yl 2-(2-methylpropyl) analog 2-Methylpropyl Propan-2-yl N/A N/A
5-(Propan-2-yl)-imidazo[1,2-a]pyrimidine Propan-2-yl N/A (pyrimidine core) 167.25 N/A

*Note: The tert-butyl analog shares the same molecular formula (C₁₃H₂₀N₂O₂) as the target compound but exhibits distinct steric and electronic properties due to the bulkier tert-butyl group .

Impact of Substituents on Physicochemical Properties

  • Solubility : The ethyl ester in Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (C₁₅H₂₄N₂O₂) may enhance lipophilicity compared to the methyl ester in the target compound .
  • Ring System Modifications : Replacement of the pyridine ring with pyrimidine (e.g., 5-(propan-2-yl)-imidazo[1,2-a]pyrimidine) alters electronic distribution, affecting binding affinity in biological systems .

Biological Activity

Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a complex structure characterized by a fused imidazole and pyridine ring. The molecular formula is C12H16N2O2, with a molecular weight of approximately 208.26 g/mol. Its unique propan-2-yl substituent may enhance its stability and interaction profile compared to other similar compounds.

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. This property makes it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anticancer Potential : Preliminary studies indicate that the compound exhibits cytotoxic effects on cancer cell lines. In vitro assays have shown promising results against several types of cancer cells, including breast (MCF-7) and lung (A549) cancer cells .

The biological activity of this compound is believed to be mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and tumor progression.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors that play roles in pain perception and immune response modulation.

Comparative Analysis

To better understand the unique properties of this compound relative to structurally similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
Methyl 2-(methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylateC13H18N2O2Contains an additional methyl group enhancing stability
Propan-2-yl 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acidC12H12F3N3O2Incorporates trifluoromethyl group affecting reactivity
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylateC12H14F2N2O2Features difluoromethyl substituent influencing pharmacokinetics

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro .
  • Antimicrobial Efficacy : In another investigation focusing on its antimicrobial properties, the compound showed notable activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : A recent assay evaluated the cytotoxic effects on MCF-7 and A549 cell lines with IC50 values indicating significant potential for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.